![molecular formula C11H8N2O B1273683 3-benzo[b]furan-2-yl-1H-pyrazole CAS No. 666728-39-8](/img/structure/B1273683.png)
3-benzo[b]furan-2-yl-1H-pyrazole
Overview
Description
3-benzo[b]furan-2-yl-1H-pyrazole is a heterocyclic compound that features both benzofuran and pyrazole moieties. Compounds containing benzofuran moieties are significant constituents of many fused heterocycles, and they exhibit various biological activities . The pyrazole ring is also a crucial structure in medicinal chemistry due to its presence in numerous bioactive molecules .
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, which is structurally similar to the benzofuran nucleus, bind with high affinity to multiple receptors . This suggests that 3-benzo[b]furan-2-yl-1H-pyrazole may also interact with multiple targets.
Mode of Action
Benzofuran derivatives are known to exhibit a wide array of biological activities, suggesting that they interact with their targets in a manner that modulates various biological processes .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with benzofuran derivatives, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
It is known that benzofuran derivatives have shown promising results in various biological and pharmacological applications, suggesting that this compound may also have significant molecular and cellular effects .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
3-benzo[b]furan-2-yl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling cascades . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the compound’s interaction with its targets . Furthermore, this compound can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in the therapeutic application of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-benzo[b]furan-2-yl-1H-pyrazole involves the reaction of 3-oxo-3-phenylpropanenitrile with 2-cyanoethanethioamide and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide . The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as palladium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of related benzofuran and pyrazole derivatives often involves scalable processes using transition-metal catalysts and photoredox reactions .
Chemical Reactions Analysis
Types of Reactions
3-benzo[b]furan-2-yl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-benzo[b]furan-2-yl-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
3-benzo[b]furan-2-yl-1H-pyrazole is unique due to its combined benzofuran and pyrazole structures, which confer distinct biological activities and synthetic versatility. This dual functionality makes it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACMKKWADJBYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384453 | |
| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
666728-39-8 | |
| Record name | 3-benzo[b]furan-2-yl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




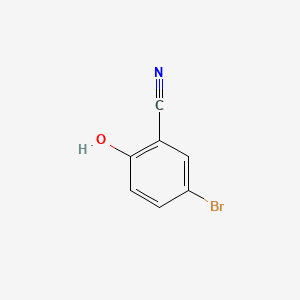
![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)
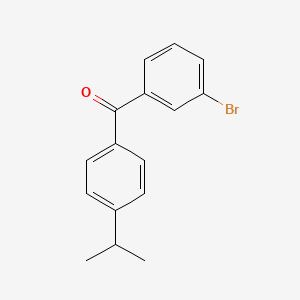

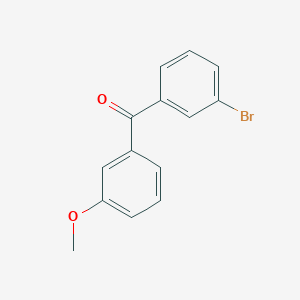
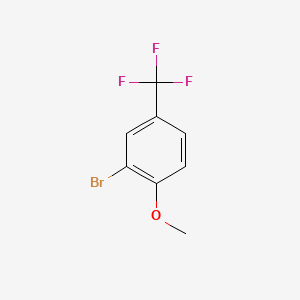


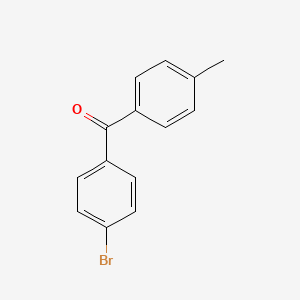


![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)
